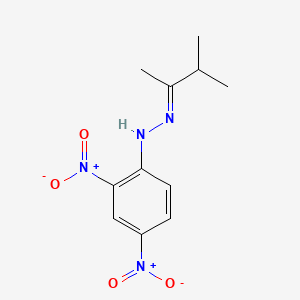
2-Butanone, 3-methyl-, (2,4-dinitrophenyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butanone, 3-methyl-, (2,4-dinitrophenyl)hydrazone is a chemical compound with the molecular formula C11H14N4O4 and a molecular weight of 266.2533 g/mol . It is also known as 3-Methyl-2-butanone 2,4-dinitrophenylhydrazone. This compound is a derivative of 2-butanone and is commonly used in various chemical analyses and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 3-methyl-, (2,4-dinitrophenyl)hydrazone typically involves the reaction of 3-methyl-2-butanone with 2,4-dinitrophenylhydrazine. The reaction is carried out in an acidic medium, often using hydrochloric acid as a catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
2-Butanone, 3-methyl-, (2,4-dinitrophenyl)hydrazone undergoes various chemical reactions, including:
Nucleophilic Addition: The compound can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of hydrazones.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions: The compound can also undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include hydrazine and its derivatives.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) and sodium borohydride (reduction) are commonly used.
Substitution Reactions: Various halogenating agents and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic addition reactions yield hydrazones, while oxidation and reduction reactions produce corresponding oxidized or reduced products .
Wissenschaftliche Forschungsanwendungen
2-Butanone, 3-methyl-, (2,4-dinitrophenyl)hydrazone has several scientific research applications:
Analytical Chemistry: It is used as a reagent for the detection and quantification of carbonyl compounds in various samples.
Biological Studies: The compound is used in studies involving enzyme kinetics and protein-ligand interactions.
Medicinal Chemistry: It is explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industrial Applications: The compound is used in the production of various chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 2-Butanone, 3-methyl-, (2,4-dinitrophenyl)hydrazone involves the formation of a hydrazone intermediate through nucleophilic addition. The hydrazone intermediate can undergo further reactions, such as oxidation, reduction, or substitution, depending on the specific conditions and reagents used . The molecular targets and pathways involved in these reactions include carbonyl groups and nucleophiles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butanone, 3,3-dimethyl-, (2,4-dinitrophenyl)hydrazone: This compound has a similar structure but with an additional methyl group at the 3-position.
2-Butanone, 2-(2,4-dinitrophenyl)hydrazone: This compound lacks the methyl group at the 3-position.
Uniqueness
2-Butanone, 3-methyl-, (2,4-dinitrophenyl)hydrazone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl group at the 3-position influences its reactivity and stability, making it suitable for specific analytical and research applications .
Eigenschaften
Molekularformel |
C11H14N4O4 |
|---|---|
Molekulargewicht |
266.25 g/mol |
IUPAC-Name |
N-[(E)-3-methylbutan-2-ylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C11H14N4O4/c1-7(2)8(3)12-13-10-5-4-9(14(16)17)6-11(10)15(18)19/h4-7,13H,1-3H3/b12-8+ |
InChI-Schlüssel |
WXKQSBKURZFLTH-XYOKQWHBSA-N |
Isomerische SMILES |
CC(C)/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C |
Kanonische SMILES |
CC(C)C(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




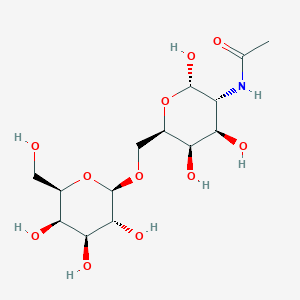
![bis[2-(2-hydroxyethoxy)ethyl] benzene-1,2-dicarboxylate](/img/structure/B13817737.png)
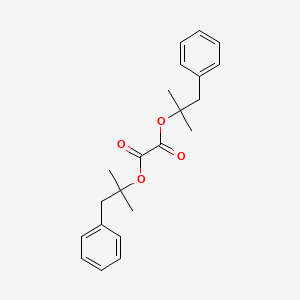
![1-[2-(dimethylamino)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B13817751.png)
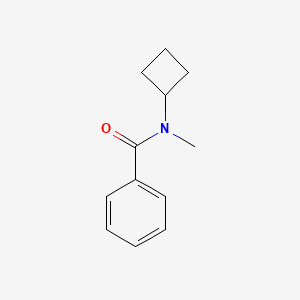
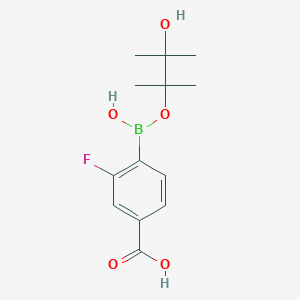

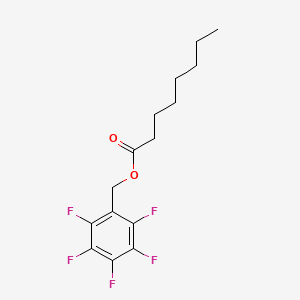


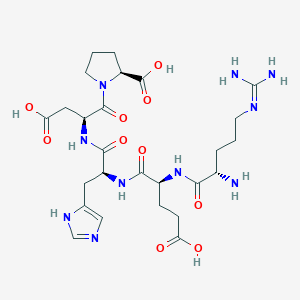
![Acetic acid, [(2,5-dihydroxy-4-methylphenyl)thio]-(9CI)](/img/structure/B13817798.png)
